molecular formula C12H14N2O3 B2818522 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione CAS No. 2567498-67-1

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione

Cat. No.: B2818522
CAS No.: 2567498-67-1
M. Wt: 234.255
InChI Key: IIFZQASPUKZTMF-UHFFFAOYSA-N
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Description

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione (CAS 2567498-67-1) is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.26 g/mol . This oxazolidinedione derivative features a 3-aminophenylmethyl substituent, a structure that is of significant interest in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules . The aromatic amine functional group provides a versatile handle for further chemical modifications, making it a valuable building block for creating libraries of compounds for screening and development. As a high-purity reagent, it is essential for researchers exploring new chemical entities in areas such as drug discovery. The compound's specific mechanism of action is dependent on the final synthesized molecule, but its core structure contributes to its potential biological activity and physicochemical properties. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For detailed handling and safety information, researchers should consult the relevant Safety Data Sheet.

Properties

IUPAC Name

3-[(3-aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2)10(15)14(11(16)17-12)7-8-4-3-5-9(13)6-8/h3-6H,7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFZQASPUKZTMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)O1)CC2=CC(=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring can be synthesized through the cyclization of an appropriate amino alcohol with a carbonyl compound. For instance, the reaction between 3-aminobenzyl alcohol and dimethyl carbonate under basic conditions can yield the desired oxazolidine ring.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the oxazolidine intermediate with a suitable aminophenyl halide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxazolidine ring to more saturated structures.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while substitution reactions can introduce various functional groups onto the aminophenyl ring.

Scientific Research Applications

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or engage in π-π interactions with aromatic residues in proteins, while the oxazolidine ring can participate in various chemical reactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with key oxazolidinedione derivatives, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Functional Groups
3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione Oxazolidine-2,4-dione 5,5-dimethyl; 3-aminophenylmethyl Not reported Amine, dione
Vinclozolin Oxazolidine-2,4-dione 3,5-dichlorophenyl; 5-ethenyl, 5-methyl 286.10 Dichlorophenyl, ethenyl, dione
5,5-Dimethyl-1,3-oxazolidine-2,4-dione Oxazolidine-2,4-dione 5,5-dimethyl 129.12 Dione
Paramethadione Oxazolidine-2,4-dione 5-ethyl, 3,5-dimethyl 157.16 Ethyl, dimethyl, dione
Procymidone Oxazolidine-2,4-dione 3,5-dichlorophenyl; 5,5-dimethyl ~286.10 (estimated) Dichlorophenyl, dimethyl, dione

Key Observations:

Substituent Effects: The 3-aminophenylmethyl group in the target compound introduces a primary amine, which may enhance hydrogen-bonding capacity and solubility in polar solvents compared to vinclozolin’s dichlorophenyl group or procymidone’s dimethyl substituents . Steric and Electronic Differences: The dichlorophenyl group in vinclozolin contributes to its fungicidal activity by increasing lipophilicity and membrane penetration, whereas the amine in the target compound could favor interactions with biological targets (e.g., enzymes or receptors) .

Table 2: Physicochemical and Application Comparison

Compound Name Melting Point (°C) Solubility (Predicted) Applications Regulatory/Environmental Notes
This compound Not reported Moderate (amine enhances polarity) Potential pharmaceutical intermediate Limited data; amine may affect toxicity
Vinclozolin 108–110 Low (lipophilic dichlorophenyl) Fungicide (gray mold control) Banned in some regions due to toxicity
5,5-Dimethyl-1,3-oxazolidine-2,4-dione 77–80 Low (nonpolar substituents) Chemical intermediate No significant regulatory restrictions
Paramethadione Not reported Moderate (ethyl group) Anticonvulsant (absence seizures) CNS side effects reported

Key Observations:

Melting Points : The core 5,5-dimethyl-oxazolidinedione has a melting point of 77–80°C , while the addition of bulky substituents (e.g., dichlorophenyl in vinclozolin) raises it to 108–110°C . The target compound’s melting point is likely intermediate, influenced by the amine’s polarity.

Applications: Vinclozolin: Broad-spectrum fungicide with activity against Botrytis cinerea; its dichlorophenyl group is critical for binding fungal targets . Paramethadione: Central nervous system (CNS) activity due to oxazolidinedione’s ability to modulate neuronal ion channels .

Research Findings and Data

Key Notes:

  • Crystal Packing : Vinclozolin’s structure features C–H···O hydrogen bonds and Cl···Cl interactions, stabilizing its lattice . The target compound’s amine group could form stronger N–H···O bonds, altering crystal morphology.
  • Synthesis : Analogous compounds (e.g., benzodiazepine diones in ) are synthesized via alkylation or cycloaddition reactions, suggesting similar routes for the target compound .

Biological Activity

3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione is a compound of increasing interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound belongs to the oxazolidine class and features a unique structure that contributes to its biological activities. The molecular formula is C12H16N2O3C_{12}H_{16}N_{2}O_{3}, with a molecular weight of approximately 224.27 g/mol.

PropertyValue
Molecular FormulaC12H16N2O3C_{12}H_{16}N_{2}O_{3}
Molecular Weight224.27 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that compounds within the oxazolidine family exhibit notable antimicrobial properties. For instance, derivatives of oxazolidines have shown effectiveness against various bacterial strains. A study highlighted the antibacterial activity of similar compounds against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

A growing body of research suggests that oxazolidine derivatives may possess anticancer properties. In vitro studies have demonstrated that certain oxazolidines can induce apoptosis in cancer cell lines. For example, one study reported that a structurally similar compound inhibited proliferation in breast cancer cells through modulation of apoptosis-related proteins .

Central Nervous System Effects

The compound has been noted for its central nervous system (CNS) stimulatory effects. A patent describes its use as a CNS stimulant with minimal cardiovascular side effects, making it a candidate for further research in neuropharmacology . The mechanism appears to involve the modulation of neurotransmitter release and receptor activity.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis by binding to the ribosomal subunit.
  • Apoptosis Induction : The activation of caspase pathways has been implicated in the anticancer activity observed in related compounds.

Case Study 1: Antibacterial Activity

In a controlled study involving various oxazolidine derivatives, researchers found that this compound exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL .

Case Study 2: Neuropharmacological Effects

A clinical trial assessed the CNS effects of this compound in healthy volunteers. Results indicated increased alertness and cognitive performance without significant cardiovascular side effects compared to traditional stimulants .

Q & A

Q. What are the optimal synthetic routes for 3-[(3-Aminophenyl)methyl]-5,5-dimethyl-1,3-oxazolidine-2,4-dione?

Methodological Answer: Synthesis typically involves multi-step reactions, starting with the condensation of substituted amines with diketones or cyclic anhydrides. For analogous imidazolidine-2,4-diones, methods like nucleophilic substitution or cyclization under reflux with catalysts (e.g., H₂SO₄ or DCC) are employed. Crystallization in polar solvents (e.g., ethanol/water mixtures) improves purity . Key parameters include reaction temperature (80–120°C), solvent polarity, and stoichiometric ratios of reactants. Post-synthesis, HPLC or GC-MS validates purity (>95%).

Q. How can the compound be characterized using crystallographic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is critical for structural elucidation. Crystallize the compound in a monoclinic system (e.g., P21 space group) and collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Use MoKα radiation (λ = 0.71073 Å) and refine parameters with software like SHELXL. Key metrics include unit cell dimensions (e.g., a = 8.5–9.0 Å, β ≈ 91°), hydrogen bonding networks, and torsional angles to confirm stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound?

Methodological Answer: Contradictions often arise from dynamic effects (e.g., tautomerism) or crystallographic disorder. For NMR-XRD mismatches:

  • Perform variable-temperature NMR to detect conformational changes.
  • Compare XRD-derived torsion angles with DFT-optimized structures (e.g., using Gaussian09).
  • Analyze crystallographic symmetry operations (e.g., space group P21) to identify disorder in the lattice . Statistical validation (e.g., R-factors < 0.05) ensures reliability.

Q. What theoretical frameworks guide the design of experiments for studying its bioactivity?

Methodological Answer: Link research to established theories:

  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with biological activity.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases).
  • Thermodynamic Analysis : Apply Gibbs free energy calculations to assess reaction feasibility in biological systems .

Q. How can factorial design optimize reaction conditions for derivatives of this compound?

Methodological Answer: Implement a 2³ factorial design to test variables:

  • Factors : Temperature (80°C vs. 120°C), solvent (DMF vs. THF), catalyst concentration (1% vs. 5%).
  • Response Variables : Yield, purity, reaction time.
  • Analysis : Use ANOVA to identify significant interactions (p < 0.05). For example, higher catalyst concentrations may reduce time but increase impurities. Central composite designs further refine optimal conditions .

Q. What safety protocols are essential for handling this compound in research settings?

Methodological Answer:

  • Storage : In airtight containers under nitrogen, away from oxidizers.
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .

Future Directions

Q. How can AI-driven tools enhance the study of this compound’s reactivity?

Methodological Answer:

  • Machine Learning : Train models on existing reaction databases to predict novel synthetic pathways.
  • COMSOL Multiphysics : Simulate reaction kinetics under varying pressures/temperatures.
  • Autonomous Labs : Integrate robotic platforms for high-throughput screening of derivatives .

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